N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride
Overview
Description
“N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride” is a chemical compound with the linear formula C12H15CLN2S . It is a compound of interest in various fields of chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. For “this compound”, its linear formula is C12H15CLN2S . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated methods for synthesizing compounds with structures related to N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride, focusing on their chemical reactivity and potential applications. For example, the synthesis of 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride showcases the chemical's solubility and efficacy in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001). This highlights the compound's potential in therapeutic applications due to its high affinity and long duration of action.
Biological Activity and Applications
Studies have also explored the biological activities of related compounds, indicating their potential in addressing various health conditions. For instance, novel Schiff bases synthesized from reactions involving similar compounds showed good activity against pathogenic bacteria species, hinting at their potential as antibacterial agents. This includes work by Al‐Janabi, Elzupir, and Yousef (2020), who found that these compounds, particularly when tested against S. aureus and M. luteus, outperformed positive controls like streptomycin in disc diffusion methods (Al‐Janabi et al., 2020).
Materials Science and Photophysical Properties
Further research delves into the photophysical properties of compounds with structural similarities, indicating their utility in materials science. For example, the study of derivatives of N-(tert-butoxycarbonyl)-3-[2-(phenyl)benzoxazol-5-yl]alanine methyl ester by Guzow et al. (2005) revealed high molar absorption coefficient values and fluorescence quantum yields, with properties varying significantly with solvent polarity. This suggests potential applications in the design of fluorescent materials or probes for scientific and industrial use (Guzow et al., 2005).
Properties
IUPAC Name |
N-methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-9-14-12(8-15-9)11-5-3-4-10(6-11)7-13-2;/h3-6,8,13H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHTXGMKPPQVRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC(=C2)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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